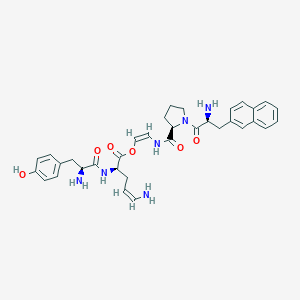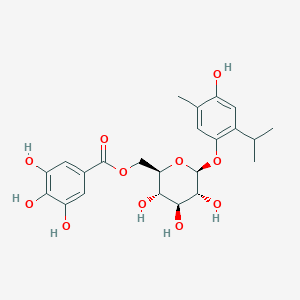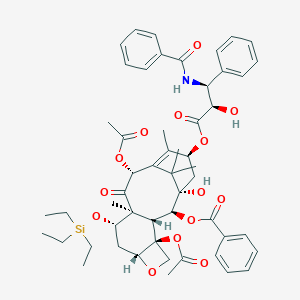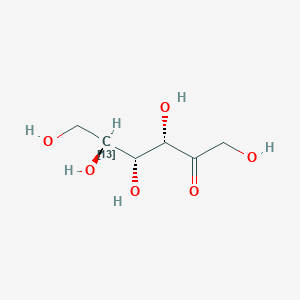
2-amino-N-cyclopentylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-cyclopentylbenzamide is a chemical compound with the CAS Number: 142141-37-5 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 2-amino-N-cyclopentylbenzamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-amino-N-cyclopentylbenzamide is1S/C12H16N2O/c13-11-8-4-3-7-10 (11)12 (15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-amino-N-cyclopentylbenzamide is a powder that is stored at room temperature . It has a melting point range of 157-160 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
2-Amino-N-cyclopentylbenzamide and its derivatives demonstrate significant anticonvulsant effects. A study by Clark et al. (1984) evaluated a series of 4-aminobenzamides for their anticonvulsant properties in mice. These compounds were tested against seizures induced by electroshock and pentylenetetrazole, with some showing potency comparable to established anticonvulsants like phenobarbital and phenytoin (Clark et al., 1984).
Histone Deacetylase (HDAC) Inhibitors
Kiyokawa et al. (2010) synthesized new 2-aminobenzamide-type HDAC inhibitors featuring a sulfur-containing bicyclic arylmethyl moiety. These compounds, including one with a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group, showed promise in reducing the volume of human colon cancer HCT116 xenografts in nude mice (Kiyokawa et al., 2010).
Prodrug Development
Nielsen and Bundgaard (1986) explored 2-hydroxymethylbenzamides derived from various amines as potential prodrug models. These compounds, including some based on the 2-aminobenzamide structure, were evaluated for their ability to release therapeutic amines (Nielsen & Bundgaard, 1986).
Proteomic Analysis in Neurodegenerative Diseases
Shan et al. (2014) conducted a proteomic analysis using a 2-aminobenzamide HDAC inhibitor in Friedreich’s ataxia patient iPSC-derived neural stem cells. This study provides insights into the potential targets and pathways impacted by these compounds, highlighting their relevance in neurodegenerative disease research (Shan et al., 2014).
Crop Enhancement
Teixeira et al. (2018) studied the application of amino acids, including 2-aminobenzamides, in enhancing nitrogen metabolism and productivity in soybean crops. This research shows the potential of these compounds in improving agricultural yields (Teixeira et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Eigenschaften
IUPAC Name |
2-amino-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOXPMLASKJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361382 |
Source


|
| Record name | 2-amino-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentylbenzamide | |
CAS RN |
142141-37-5 |
Source


|
| Record name | 2-amino-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)










